molecular formula C21H18N4O3S B13372602 3-(1-Benzofuran-2-yl)-6-(3,4-diethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(1-Benzofuran-2-yl)-6-(3,4-diethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B13372602
M. Wt: 406.5 g/mol
InChI Key: GMBNIJBSWKOAOR-UHFFFAOYSA-N
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Description

3-(1-Benzofuran-2-yl)-6-(3,4-diethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic compound that belongs to the class of triazolothiadiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Benzofuran-2-yl)-6-(3,4-diethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the reaction of 1-benzofuran-2-carboxylic acid hydrazide with 3,4-diethoxybenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting hydrazone is then cyclized using a dehydrating agent like phosphorus oxychloride (POCl3) to form the triazolothiadiazole ring system .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-(1-Benzofuran-2-yl)-6-(3,4-diethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to modify the compound’s structure.

    Substitution: Nucleophilic substitution reactions can be carried out using halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) to introduce halogen atoms into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (KMnO4, CrO3), reducing agents (NaBH4, LiAlH4), and halogenating agents (SOCl2, PBr3). Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes the use of catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or amines, and substitution reactions may result in halogenated derivatives of the original compound .

Scientific Research Applications

3-(1-Benzofuran-2-yl)-6-(3,4-diethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(1-Benzofuran-2-yl)-6-(3,4-diethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. In medicinal applications, it may inhibit key enzymes or receptors involved in disease progression, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

  • 3-(1-Benzofuran-2-yl)-6-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
  • 3-(1-Benzofuran-2-yl)-6-(3,4-dihydroxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Uniqueness

3-(1-Benzofuran-2-yl)-6-(3,4-diethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to the presence of both benzofuran and diethoxyphenyl groups, which contribute to its distinct chemical and biological properties. These structural features may enhance its stability, reactivity, and potential for various applications compared to similar compounds .

Properties

Molecular Formula

C21H18N4O3S

Molecular Weight

406.5 g/mol

IUPAC Name

3-(1-benzofuran-2-yl)-6-(3,4-diethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C21H18N4O3S/c1-3-26-16-10-9-14(12-17(16)27-4-2)20-24-25-19(22-23-21(25)29-20)18-11-13-7-5-6-8-15(13)28-18/h5-12H,3-4H2,1-2H3

InChI Key

GMBNIJBSWKOAOR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NN3C(=NN=C3S2)C4=CC5=CC=CC=C5O4)OCC

Origin of Product

United States

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